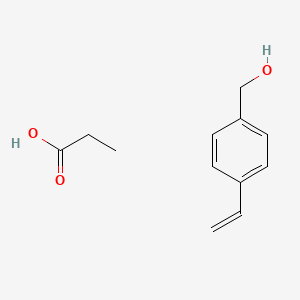![molecular formula C29H22O4 B12566756 Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate CAS No. 202849-04-5](/img/structure/B12566756.png)
Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate is an organic compound that features a biphenyl group attached to a butanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate typically involves the esterification of biphenyl derivatives with butanedioic acid derivatives. One common method involves the reaction of 4-biphenylcarboxylic acid with 2-methylidenebutanedioic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
化学反応の分析
Types of Reactions
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl diols or quinones.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl diols, biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, halo-biphenyl, sulfonyl-biphenyl.
科学的研究の応用
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
作用機序
The mechanism of action of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but with tert-butyl groups instead of the ester moiety.
Biphenyl: The parent compound with two phenyl rings connected by a single bond.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
202849-04-5 |
|---|---|
分子式 |
C29H22O4 |
分子量 |
434.5 g/mol |
IUPAC名 |
bis(4-phenylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H22O4/c1-21(29(31)33-27-18-14-25(15-19-27)23-10-6-3-7-11-23)20-28(30)32-26-16-12-24(13-17-26)22-8-4-2-5-9-22/h2-19H,1,20H2 |
InChIキー |
YGZNLSGENSSAIC-UHFFFAOYSA-N |
正規SMILES |
C=C(CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
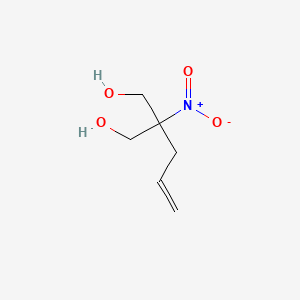
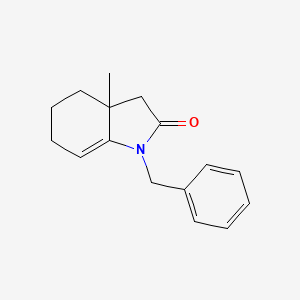
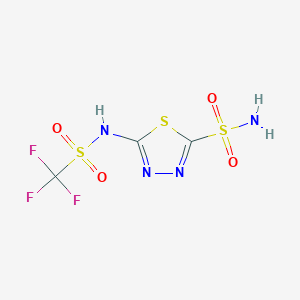
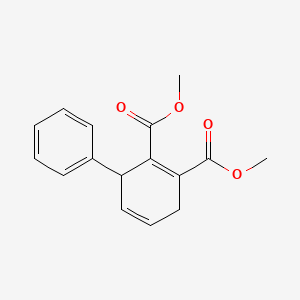
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
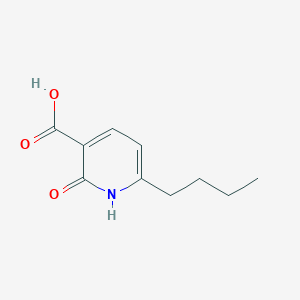
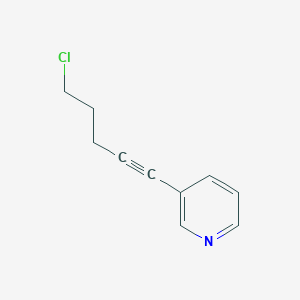
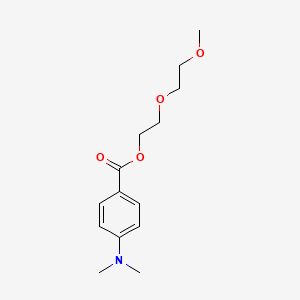
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

